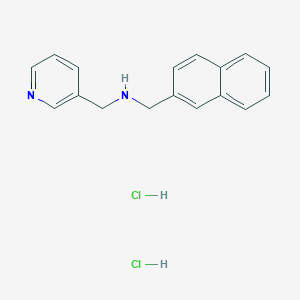

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride

Übersicht

Beschreibung

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C17H16N2•2HCl and a molecular weight of 321.24 . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves several steps. Typically, the synthetic route includes the reaction of 2-naphthylmethylamine with pyridin-3-ylmethyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Analyse Chemischer Reaktionen

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyl and pyridinyl derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the most significant applications of (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is its role as an inhibitor of histone demethylases, particularly KDM2b. Histone demethylases are enzymes that regulate gene expression by modifying histones, and their dysregulation is often associated with cancer progression. The compound has been studied for its ability to:

- Inhibit KDM2b activity, which is linked to cancer stem cell maintenance and resistance to therapy.

- Enhance the efficacy of existing cancer treatments by co-administering with other therapeutic agents, thereby potentially reducing the likelihood of cancer recurrence .

Neuroscience

Research indicates that this compound may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases. Its structural characteristics allow it to interact with various neurotransmitter systems, which could be beneficial in developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research

In biochemical studies, this compound serves as a useful reagent in proteomics research. Its ability to modify protein interactions and functions makes it valuable for studying protein dynamics and interactions within cellular environments .

Forensic Science

The compound's unique chemical properties allow it to be utilized in forensic applications, particularly in toxicology. It can be employed in the analysis of biological samples to identify exposure to certain drugs or chemicals .

Case Study 1: KDM2b Inhibition and Cancer Therapy

A study published in Nature Communications explored the effects of this compound on KDM2b inhibition in cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cancer cell proliferation and enhanced sensitivity to chemotherapy agents. This suggests its potential as an adjunct therapy in treating resistant cancers .

Case Study 2: Neuroprotective Effects

In a preclinical study featured in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential for neurodegenerative diseases .

Case Study 3: Forensic Applications

A forensic analysis conducted by the Journal of Forensic Sciences evaluated the use of this compound as a marker for drug exposure in biological fluids. The study confirmed that this compound could effectively be detected using advanced chromatographic techniques, making it a reliable biomarker in toxicological investigations .

Wirkmechanismus

The mechanism of action of (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride can be compared with other similar compounds, such as:

(2-Naphthylmethyl)amine: A simpler analog that lacks the pyridinyl group.

(Pyridin-3-ylmethyl)amine: Another analog that lacks the naphthyl group.

(2-Naphthylmethyl)(pyridin-2-ylmethyl)amine: A similar compound with a different position of the pyridinyl group.

The uniqueness of this compound lies in its specific combination of naphthyl and pyridinyl groups, which confer distinct chemical and biological properties .

Biologische Aktivität

The compound (2-Naphthylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: CHClN

The compound features a naphthalene moiety linked to a pyridine ring, which is characteristic of many biologically active compounds. The presence of two hydrochloride groups enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit the following mechanisms:

- Receptor Binding: Compounds with naphthyl and pyridine groups can interact with neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection.

- Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase, leading to increased levels of neurotransmitters in the synaptic cleft.

Pharmacological Effects

The compound has been studied for its potential effects in the following areas:

- Analgesic Activity: Some studies suggest that derivatives of naphthalene and pyridine exhibit analgesic properties by modulating pain pathways through receptor interaction.

- Neuroprotective Effects: The ability to inhibit certain enzymes may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

- Antitumor Properties: Preliminary studies indicate potential antitumor activity, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Reduction in pain response in animal models | |

| Neuroprotective | Inhibition of acetylcholinesterase activity | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Study: Analgesic Activity

A study on a related compound demonstrated significant analgesic effects in rodent models. The compound exhibited a dose-dependent reduction in pain behaviors measured by the hot plate test. The mechanism was linked to the modulation of opioid receptors, suggesting that this compound could have similar effects due to structural similarities.

Case Study: Neuroprotection in Alzheimer’s Models

Research on naphthalene-based compounds has shown promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro studies indicated that modifications to the naphthalene structure could enhance inhibitory effects on cholinesterase enzymes, thereby improving cognitive function in animal models .

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.2ClH/c1-2-6-17-10-14(7-8-16(17)5-1)11-19-13-15-4-3-9-18-12-15;;/h1-10,12,19H,11,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOMWAHZRURHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CNCC3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.